REACTION_CXSMILES
|
S(=O)(=O)(O)O.[Br:6][C:7]1[CH:12]=[C:11]([NH:13][N+]([O-])=O)[CH:10]=[C:9]([Br:17])[N:8]=1.NC1C([N+:25]([O-:27])=[O:26])=NC=CC=1>CCOC(C)=O>[Br:17][C:9]1[C:10]([N+:25]([O-:27])=[O:26])=[C:11]([NH2:13])[CH:12]=[C:7]([Br:6])[N:8]=1
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
34 g
|
Type
|
reactant
|
Smiles
|
BrC1=NC(=CC(=C1)N[N+](=O)[O-])Br
|
Name
|
ice
|
Quantity
|
2 L
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NC=1C(=NC=CC1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
CCOC(=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
54 (± 1) °C
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at 53-55° C. for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reached 47° C
|
Type
|
ADDITION
|
Details
|
The temperature of the mixture gradually rose throughout the addition period until it
|
Type
|
CUSTOM
|
Details
|
was 56° C. at the end
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was cooled to in an ice-bath
|
Type
|
STIRRING
|
Details
|
with stirring
|
Type
|
CUSTOM
|
Details
|
The product precipitated
|
Type
|
FILTRATION
|
Details
|
was filtered off
|
Type
|
CUSTOM
|
Details
|
Combined with other batch 00110916-140-001 from an identical scale reaction
|
Type
|
CUSTOM
|
Details
|
the water layer was separated
|
Type
|
WASH
|
Details
|
The organic layer was washed with water (2×150 ml), 1×150 ml aq. NaHCO3, brine (2×150 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
BrC1=NC(=CC(=C1[N+](=O)[O-])N)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 28 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |